Cyclopentadecanone, 3-methylene-

Olfactory potency Detection threshold Fragrance formulation

Cyclopentadecanone, 3-methylene- (CAS 94561-99-6; IUPAC: 3-methylidenecyclopentadecan-1-one) is a C₁₆H₂₈O macrocyclic ketone with a molecular weight of 236.39 g/mol, classified as an unsaturated macrocyclic musk. It is synonymous with the commercial product Muscenone® (Firmenich), also referred to as delta-muscenone, and exists as a mixture of E- and Z-isomers together with positional isomers.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
CAS No. 94561-99-6
Cat. No. B12642433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadecanone, 3-methylene-
CAS94561-99-6
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESC=C1CCCCCCCCCCCCC(=O)C1
InChIInChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h1-14H2
InChIKeyQBQWSIJFJSWCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentadecanone, 3-methylene- (CAS 94561-99-6): Technical Procurement Overview for Unsaturated Macrocyclic Musk


Cyclopentadecanone, 3-methylene- (CAS 94561-99-6; IUPAC: 3-methylidenecyclopentadecan-1-one) is a C₁₆H₂₈O macrocyclic ketone with a molecular weight of 236.39 g/mol, classified as an unsaturated macrocyclic musk [1]. It is synonymous with the commercial product Muscenone® (Firmenich), also referred to as delta-muscenone, and exists as a mixture of E- and Z-isomers together with positional isomers [2]. Unlike its saturated structural analog muscone (C₁₆H₃₀O, MW 238.41), the exocyclic methylene group imparts distinct olfactory potency, a nitro-musk-like character, and differentiated physicochemical properties that directly impact fragrance formulation performance and regulatory compliance [3].

Why Muscone Cannot Replace Cyclopentadecanone, 3-methylene- in Fragrance Formulations


Generic substitution of Cyclopentadecanone, 3-methylene- with muscone or other saturated macrocyclic musks is not scientifically supportable due to the fundamental impact of the exocyclic double bond on molecular geometry, electronic distribution, and odorant-receptor interactions [1]. The unsaturated structure of 3-methylene-cyclopentadecanone results in a detection threshold approximately 16-fold lower than that of (R)-muscone (0.027 vs. 0.43 ng/L air), translating into dramatically different dose-response relationships in fragrance formulations [2]. Furthermore, the two compounds diverge in IFRA maximum acceptable concentrations for lip products (0.15% vs. 0.77%), reflecting distinct safety assessment outcomes that affect product compliance in specific application categories [3]. These differences are rooted in measurable structural, physicochemical, olfactory, and regulatory parameters that render the two materials non-interchangeable for any application where olfactory character, potency, or regulatory exposure limits are critical quality attributes.

Quantitative Differentiation Evidence: Cyclopentadecanone, 3-methylene- vs. Closest Structural Analogs


Olfactory Detection Threshold: 16-Fold Lower Than (R)-Muscone Confers Superior Potency at Trace Levels

The (R,Z)-isomer of Cyclopentadecanone, 3-methylene- (5-muscenone) exhibits an olfactory detection threshold of 0.027 ng/L air, measured by GC-olfactometry in the vapor phase [1]. In contrast, (R)-muscone, the principal odor constituent of natural deer musk and the most directly comparable saturated macrocyclic ketone, has a reported threshold of 0.43 ng/L air (4.3 × 10⁻⁴ mg/L air) under equivalent vapor-phase conditions with 35 panelists [2]. This represents a 16-fold lower threshold for the target compound, making it one of the most potent commercially available non-captive macrocyclic musks. Furthermore, the enantiomeric differentiation within the muscenone family is stark: (R,Z)-5-muscenone at 0.027 ng/L vs. its enantiomer at approximately 0.55 ng/L, a 20-fold difference within the same molecular scaffold [1].

Olfactory potency Detection threshold Fragrance formulation Dose-response

IFRA Regulatory Differentiation: 5-Fold Stricter Lip Product Limit Reflects Distinct Safety Profile

The RIFM safety assessment for 3-methyl-5-cyclopentadecen-1-one (muscenone, CAS 63314-79-4) established an IFRA Category 1 maximum acceptable concentration of 0.15% for lip products [1]. The corresponding assessment for 3-methyl-1-cyclopentadecanone (muscone, CAS 541-91-3) set the IFRA Category 1 limit at 0.77% for the same product type [2]. This represents a 5.1-fold more restrictive limit for the target compound in lip product applications. Notably, for all other major IFRA categories—including fine fragrances (Category 4: 4.3% for both), axillae products (Category 2: 0.23%), face/body fingertip applications (Category 3: 4.6%), and body lotions (Category 5A: 1.1%)—the maximum acceptable concentrations are identical between the two materials [1][2]. The divergence is specific to lip products and reflects differences in the underlying toxicological dataset evaluated for each material.

IFRA compliance Regulatory safety Finished product formulation Exposure assessment

Market Adoption Volume: 10–100× Higher Global Use Reflects Broader Industrial Acceptance

According to IFRA Volume of Use survey data (2015), the worldwide volume of use band for 3-methylcyclopentadecenone (muscenone, encompassing CAS 82356-51-2 and 63314-79-4) is 1–1000 metric tons per year [1]. In contrast, 3-methyl-1-cyclopentadecanone (muscone, CAS 541-91-3) falls within the 1–10 metric tons per year band [2]. While both bands share a lower bound of 1 metric ton, the upper bound differs by 100-fold (1000 vs. 10 metric tons), indicating substantially higher commercial utilisation of the target compound across the global fragrance industry. This differential reflects the broader formulary adoption of muscenone across fine fragrance, personal care, and home care categories. The 95th percentile concentration in fine fragrance is 0.36% for muscenone [1] vs. 0.26% for muscone [2], further confirming higher typical usage levels.

Market volume IFRA volume of use Industrial adoption Procurement risk

Physicochemical Profile: Higher Water Solubility and Different LogP Impact Formulation and Environmental Fate

Cyclopentadecanone, 3-methylene- (as methylcyclopentadecenone, CAS 82356-51-2) has a reported water solubility of 900 μg/L at 20°C and a LogP of 5.52 at 25°C . Muscone (3-methylcyclopentadecanone, CAS 541-91-3) exhibits water solubility of 430 μg/L at 20°C and a LogP of approximately 6.06 at 25°C . The target compound is thus approximately 2.1-fold more water-soluble and 0.54 LogP units less lipophilic than its saturated analog. The RIFM assessment also reports Log KOW values of 6.32–6.57 for muscenone (CAS 63314-79-4, measured) [1], compared with 5.96–6.056 for muscone [2]. The measured LogP for Muscenone Delta is reported as 4.88 by the manufacturer , indicating isomer-dependent variation. These differences affect: (a) partitioning behaviour in emulsion-based formulations, (b) predicted environmental distribution in aquatic risk screening, and (c) substantivity on different substrates.

Partition coefficient Water solubility Formulation design Environmental risk assessment

Olfactory Character Differentiation: Nitro-Musk and Animalic Tonality vs. Soft Sweet Velvety Profile

The olfactory character of Cyclopentadecanone, 3-methylene- (muscenone) is described in peer-reviewed and industry literature as 'a very elegant nitromusk type of odor reminiscent of Musk Ketone, with a slight animal but natural undertone' , distinguishing it from muscone which is characterised as 'a very soft, sweet, musky odor with a warm animal tonality, reminiscent of the natural Tonkin musk' . A key qualitative distinction is that muscenone delta is 'more musky-tonkin than muscone itself' and was 'historically evaluated as a potential replacement for natural deer musk' [1]. The unsaturated macrocycle also confers a dual-functional behaviour: at low dosages (0.05–0.5%) it acts as a fragrance enhancer, while above this level it contributes a primary musk note with boosting effect . This bifunctional dose-response profile is distinct from muscone, which primarily serves as a heart-to-base musk note across its entire use range .

Odor character Fragrance design Nitro-musk replacement Animalic note

Biodegradability and Green Synthesis: 'Ultimate Biodegradable' Classification vs. Standard Biodegradable Profile

DSM-Firmenich classifies MUSCENONE® DELTA as an 'ultimate biodegradable' perfumery ingredient produced by green synthesis, a designation that implies complete mineralisation in the environment . MUSCONE™ by the same manufacturer is classified as 'biodegradable' (readily biodegradable), representing a lower tier of environmental fate certification . Both classifications are reported alongside green synthesis production methods. The distinction between 'ultimate' and 'readily' biodegradable reflects different levels of biodegradation completeness as defined by OECD testing guidelines: ready biodegradability requires ≥60–70% degradation within 28 days (OECD 301), while ultimate biodegradability implies complete conversion to CO₂, water, and biomass. This classification difference, while manufacturer-reported rather than from independent peer-reviewed comparative studies, provides a relevant procurement consideration for companies with explicit sustainability and green chemistry commitments.

Biodegradability Green chemistry Sustainability Environmental fate

Optimal Application Scenarios for Cyclopentadecanone, 3-methylene- Based on Quantitative Differentiation Evidence


High-Impact Fine Fragrance Formulations Requiring Ultra-Low-Threshold Musk Potency

In fine fragrance development where musk perception must be achieved at the lowest possible concentration—whether for cost optimisation, IFRA compliance margin, or to allow headspace for other expensive raw materials—Cyclopentadecanone, 3-methylene- provides a 16-fold potency advantage over (R)-muscone (threshold 0.027 vs. 0.43 ng/L air) [1]. This enables effective musk contribution at trace levels, making it particularly valuable in minimalist or transparent fragrance structures where heavy musk loading would suppress delicate top and heart notes. The dual-function behaviour—enhancer at 0.05–0.5%, primary musk above 0.5%—provides formulators with a single ingredient that can serve both roles . The IFRA Category 4 limit of 4.3% in fine fragrances is identical to that of muscone, so there is no regulatory penalty for using the more potent material in this category [2].

Nitro-Musk Character Replacement in Musk Ketone-Free Formulations

Cyclopentadecanone, 3-methylene- is characterised by Firmenich as having 'a very elegant nitromusk type of odor reminiscent of Musk Ketone, with a slight animal but natural undertone' [1]. This makes it a preferred choice for formulators seeking to replace nitro-musks (e.g., Musk Ketone, CAS 81-14-1) with a macrocyclic alternative that retains the distinctive nitro-musk olfactory character. Muscone, by contrast, provides a soft, sweet, velvety profile that does not replicate the nitro-musk tonality . For brands reformulating legacy fragrances originally built on Musk Ketone, the target compound offers the closest macrocyclic olfactory match available at commercial scale, supported by its 1–1000 metric ton/year volume of use that ensures reliable supply [2].

Premium Fabric and Hair Care Products Leveraging High Substantivity on Multiple Substrates

The target compound demonstrates 'excellent substantivity on fabric, hair and skin; imparting a musky, powdery and cosmetic softness' according to the manufacturer's technical documentation [1]. With a substantivity of 350+ hours on blotter and LogP values ranging from 4.88 (measured) to 5.52–6.57 depending on isomer composition [2], it provides long-lasting fragrance delivery across diverse substrates. Its higher water solubility relative to muscone (900 vs. 430 μg/L) may offer formulation advantages in aqueous-based products such as fabric conditioners and hair mists. The 2.1-fold higher water solubility, combined with lower LogP, can influence fragrance bloom and deposition characteristics in predominantly aqueous formulations, making it potentially more efficient in rinse-off applications.

Sustainability-Focused Procurement Requiring Ultimate Biodegradability Certification

For procurement specifications that require 'ultimate biodegradable' ingredient classification—a tier above standard 'readily biodegradable'—DSM-Firmenich's MUSCENONE® DELTA meets this criterion alongside green synthesis production methods [1]. The same manufacturer classifies its MUSCONE™ product as 'biodegradable' but not 'ultimate biodegradable' [1]. Organisations with formal sustainability procurement policies, eco-label certification requirements, or corporate environmental commitments that specify ultimate biodegradability should preferentially select muscenone over muscone. However, users should request batch-specific certification from their supplier, as biodegradability classifications can vary by isomer composition and testing methodology.

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